REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([S:12]([OH:15])(=O)=[O:13])=[CH:4][C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.S(Cl)([Cl:18])=O>CN(C=O)C.C(Cl)Cl>[Cl:1][C:2]1[C:3]([S:12]([Cl:18])(=[O:15])=[O:13])=[CH:4][C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1
|
Name
|
5-Chloro-2-oxo-2,3-dihydro-benzooxazole-6-sulfonic acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(NC(O2)=O)C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
the solid didn't dissolve
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated to 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The starting material was filtered off
|
Type
|
ADDITION
|
Details
|
treated with neat thionyl chloride (15 cm3)
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
so the reaction was treated with DMF (2×1 cm3)
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
ADDITION
|
Details
|
then poured onto ice
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(NC(O2)=O)C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |